

5-Bromo-N-methoxy-N,3-dimethylpicolinamide structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-Bromo-N-methoxy-N,3-dimethylpicolinamide
CAS No.:	1224604-14-1
Cat. No.:	B577815

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Executive Summary: The Ortho-Substituted Linchpin

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 1224604-14-1) represents a high-value scaffold in modern drug discovery, particularly within oncology and neurology pipelines. [1] It functions as a bifunctional "linchpin" intermediate, possessing two distinct reactive handles:

- C5-Bromine: An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
- C2-Weinreb Amide: A robust acylating agent that allows for the chemoselective synthesis of ketones or aldehydes without the risk of over-addition common to esters or acid chlorides.

Critical Technical Insight: The presence of the 3-methyl group is not merely structural decoration; it exerts a profound ortho-effect.[1] This steric bulk forces the amide bond out of planarity with the pyridine ring in the ground state, while simultaneously protecting the carbonyl

from non-specific nucleophilic attacks. This unique steric-electronic profile makes it an ideal candidate for synthesizing atropisomeric kinase inhibitors and BACE inhibitors.[1]

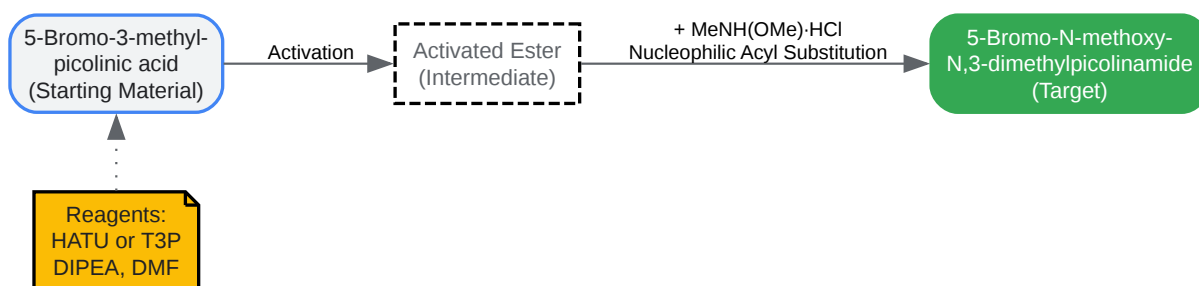
Physicochemical Profile

Property	Data
IUPAC Name	5-Bromo-N-methoxy-N,3-dimethylpyridine-2-carboxamide
CAS Number	1224604-14-1
Molecular Formula	C ₉ H ₁₁ BrN ₂ O ₂
Molecular Weight	259.10 g/mol
Physical State	Off-white to pale yellow solid
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
LogP (Predicted)	~1.8 (Lipophilic, suitable for CNS penetration optimization)
Precursor	5-Bromo-3-methylpicolinic acid (CAS: 886365-43-1)

Synthetic Architecture & Process Chemistry

The synthesis of this scaffold requires careful attention to the activation of the sterically hindered carboxylic acid at the C2 position. The proximity of the C3-methyl group impedes the approach of the amine, necessitating high-efficiency coupling agents.[1]

Synthetic Pathway Visualization



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Figure 1: Synthetic workflow utilizing high-activity coupling agents to overcome C3-steric hindrance.

Process Optimization

While thionyl chloride (

) can convert the acid to the acid chloride, this method often leads to impurities due to the sensitivity of the pyridine ring. The preferred method in a medicinal chemistry setting utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).[1]

- Why HATU? The aza-benzotriazole moiety of HATU is less sensitive to steric hindrance than standard EDCI/HOBt conditions, driving the reaction to completion despite the C3-methyl interference.[1]

Mechanistic Reactivity: The Weinreb Chelate

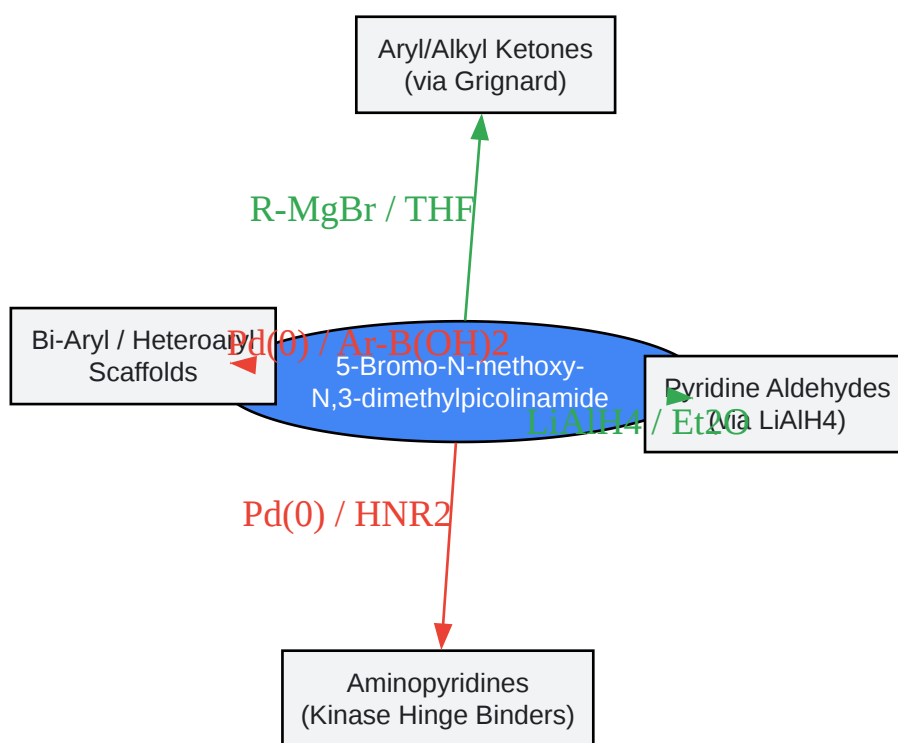
The core utility of this molecule lies in its ability to react with organometallics (R-Li or R-MgX) to form ketones.[1]

The Mechanism:

- Nucleophilic Attack: The organometallic reagent attacks the carbonyl carbon.
- Chelation Stabilization: The methoxy oxygen coordinates with the metal cation (Mg^{2+} or Li^+), forming a stable 5-membered cyclic intermediate.[1]

- Protection: This stable chelate prevents the collapse of the tetrahedral intermediate during the reaction, thereby blocking a second nucleophilic attack (which would lead to tertiary alcohols).
- Hydrolysis: Upon acidic quench, the chelate breaks down to release the ketone.

Divergent Reactivity Map



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Figure 2: Divergent synthetic utility.[1][2] Red paths indicate C5 functionalization; Green paths indicate C2 transformations.

Experimental Protocol: Amidation of 5-Bromo-3-methylpicolinic Acid

Objective: Synthesis of **5-Bromo-N-methoxy-N,3-dimethylpicolinamide** on a 5g scale.

Reagents:

- 5-Bromo-3-methylpicolinic acid (1.0 eq)[1]

- N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)[1]
- HATU (1.1 eq)[1]
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
- DMF (Anhydrous) (10 volumes)

Methodology:

- Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 5-bromo-3-methylpicolinic acid (5.0 g, 23.1 mmol) and anhydrous DMF (50 mL).
- Activation: Add DIPEA (12.1 mL, 69.3 mmol) followed by HATU (9.66 g, 25.4 mmol) at 0°C under nitrogen atmosphere. Stir for 30 minutes. Note: The solution should turn yellow/orange indicating active ester formation.
- Addition: Add N,O-dimethylhydroxylamine hydrochloride (2.70 g, 27.7 mmol) in one portion.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor via LC-MS (Target mass: $[M+H]^+ = 259/261$).[1]
- Workup: Dilute the reaction mixture with EtOAc (200 mL) and wash sequentially with saturated NaHCO_3 (2 x 100 mL), water (100 mL), and brine (100 mL).
- Purification: Dry the organic layer over MgSO_4 , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes:EtOAc gradient 0-40%) to yield the title compound as an off-white solid.

Yield Expectation: 85-92%.

Applications in Drug Discovery

This specific scaffold is prevalent in the synthesis of Type I and Type II Kinase Inhibitors.

- Aurora Kinase Inhibition: Derivatives of picolinamides are potent inhibitors of Aurora-B, a key regulator of mitosis.[1] The 3-methyl group restricts the rotation of the amide, locking the molecule in a conformation that favors binding to the kinase hinge region [1].[1]

- BACE Inhibitors: In Alzheimer's research, the pyridine ring serves as a bioisostere for phenyl groups, improving solubility and metabolic stability. The Weinreb amide allows for the installation of complex transition-state mimicking warheads [2].[1]
- Sunitinib Analogs: The 5-bromo position allows for the attachment of oxindole derivatives, creating analogs of Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor) with altered selectivity profiles [3].

References

- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Source: PubMed (NIH) URL:[1][Link]
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- A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Source: Organic Letters (via Organic Chemistry Portal) URL:[1][Link]

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- To cite this document: BenchChem. [5-Bromo-N-methoxy-N,3-dimethylpicolinamide structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577815/docs#5-bromo-n-methoxy-n-3-dimethylpicolinamide-structure]

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